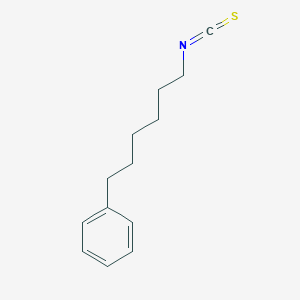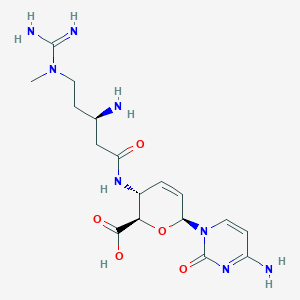
2,6-Diamino-5-fluorohexanoic acid hydrochloride
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-Diamino-5-fluorohexanoic acid often involves multi-step chemical processes. For instance, the synthesis of related fluorinated compounds might utilize methods such as the conversion of optically pure substrates through classic diazotization reactions followed by substitution reactions to introduce the fluoro group stereospecifically using reagents like DAST or by nucleophilic displacement (Focella, Bizzarro, & Exon, 1991).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using techniques such as X-ray crystallography. For example, certain complex organic-inorganic frameworks have been elucidated to contain specific ions within cavities formed by organic components and inorganic ions, showcasing the structural versatility of fluorinated compounds (Frank & Reiss, 1997).
Chemical Reactions and Properties
Fluorinated compounds exhibit a range of chemical reactivities and properties. The presence of fluorine can significantly alter the chemical behavior of molecules, leading to unique reactivities and the formation of novel compounds through reactions such as cyclization and substitution (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).
Physical Properties Analysis
The physical properties of fluorinated compounds can vary widely depending on the specific structure and substituents present. For example, the solubility in water and other solvents can be influenced by the length of hydrocarbon side chains in carboxylic acid-functionalized compounds, demonstrating the impact of molecular structure on physical properties (Zeng, Zhang, & Barron, 2005).
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-5-fluorohexanoic acid hydrochloride and related compounds include their acidity, basicity, and reactivity towards other chemical species. The fluorine atom can affect the acid-base properties and influence the overall chemical behavior of the compound. Studies have explored the effects of protonation and deprotonation on the fluorescence and chemical properties of related fluorogenic compounds (Lin, Inoue, & Inoue, 2000).
科学的研究の応用
Material Science and Corrosion Inhibition Research on chromenopyridin derivatives, which include various amino-functionalized compounds, has shown significant application in corrosion inhibition, particularly for steel in acidic environments. These inhibitors are noted for their environmentally friendly characteristics and effectiveness in protecting metal surfaces from corrosion. Such studies suggest that compounds with amino groups and halogenated functionalities, like 2,6-Diamino-5-fluorohexanoic acid hydrochloride, may find applications in designing new corrosion inhibitors with high efficiency and low environmental impact (Ansari, Quraishi, & Singh, 2017).
Environmental Science In environmental science, the transformation products of fluorotelomer-based compounds, which are structurally related to perfluorinated chemicals, have been studied for their persistence and effects. Research into the degradation products of fluorotelomer alcohol and perfluorohexanoic acid highlights concerns about their toxicity and environmental persistence. Such studies are critical for understanding the environmental fate and impact of fluorochemicals, suggesting that 2,6-Diamino-5-fluorohexanoic acid hydrochloride could be relevant in studies focused on the biodegradation or environmental behavior of fluorinated organic compounds (Rice et al., 2020).
Biochemistry and Fluorescence Studies The synthesis and study of fluorescent compounds for various applications, including as pH probes or in biological imaging, are areas of active research. The properties of different amino-functionalized and fluorinated compounds, such as their fluorescence response to pH changes, make them valuable in developing novel fluorescent probes. These probes can be used in biological research to study cellular processes, pH variations within different environments, and the development of sensors. Research on benzimidazoquinoline derivatives, for example, illustrates the potential of amino and fluorine-substituted compounds in creating sensitive and selective fluorescent probes (Horak et al., 2019).
Safety And Hazards
Specific safety and hazard information for “2,6-Diamino-5-fluorohexanoic acid hydrochloride” is not provided in the available resources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination3.
将来の方向性
The future directions of “2,6-Diamino-5-fluorohexanoic acid hydrochloride” are not specified in the available resources. As a research compound, its use may depend on ongoing scientific investigations and the development of new research questions1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
2,6-diamino-5-fluorohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUKZRKBXLIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660182 | |
| Record name | 5-Fluorolysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-fluorohexanoic acid hydrochloride | |
CAS RN |
118101-18-1 | |
| Record name | 5-Fluorolysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118101-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



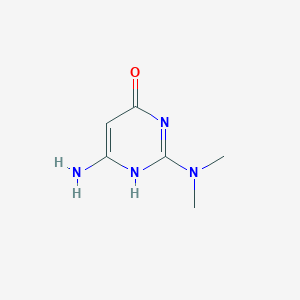
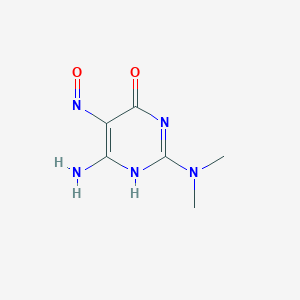
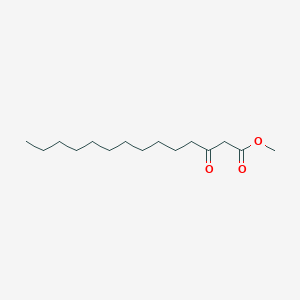
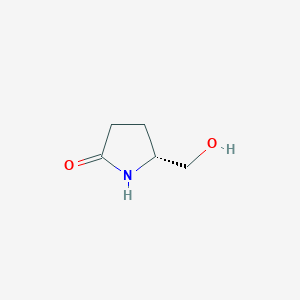

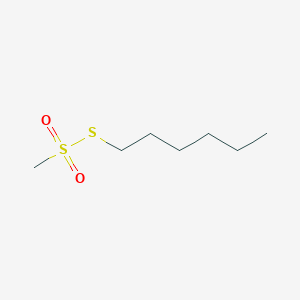


![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)


